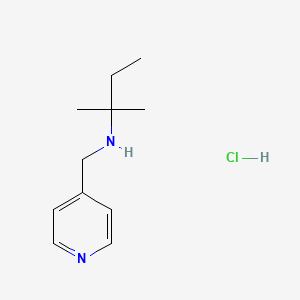
(1,1-dimethylpropyl)(4-pyridinylmethyl)amine hydrochloride
Übersicht
Beschreibung
(1,1-dimethylpropyl)(4-pyridinylmethyl)amine hydrochloride, also known as DMXAA, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first discovered in the 1990s and has since been investigated for its anti-tumor, anti-inflammatory, and immunomodulatory effects.
Wirkmechanismus
The exact mechanism of action of (1,1-dimethylpropyl)(4-pyridinylmethyl)amine hydrochloride is not fully understood. It is thought to act through the stimulation of the immune system, particularly the production of cytokines and chemokines. This compound has also been shown to activate the transcription factor NF-kB, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce tumor necrosis, reduce inflammation, and stimulate the immune system. This compound has also been shown to increase blood flow to tumors, which may enhance the delivery of chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1,1-dimethylpropyl)(4-pyridinylmethyl)amine hydrochloride is its potential to enhance the effects of chemotherapy and radiation therapy. It has also been shown to induce tumor necrosis, which may be useful in the treatment of certain types of cancer. However, one limitation of this compound is its toxicity. It has been shown to cause severe side effects in some animal models, including hypotension and renal failure.
Zukünftige Richtungen
There are several future directions for the study of (1,1-dimethylpropyl)(4-pyridinylmethyl)amine hydrochloride. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of the use of this compound in combination with other therapies, such as immunotherapy and targeted therapy. Finally, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders, is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
(1,1-dimethylpropyl)(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential anti-tumor effects. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. This compound has also been shown to enhance the effects of chemotherapy and radiation therapy in preclinical models.
In addition to its anti-tumor effects, this compound has also been investigated for its anti-inflammatory and immunomodulatory effects. It has been shown to reduce inflammation in animal models of arthritis and sepsis. This compound has also been shown to stimulate the production of cytokines and chemokines, which are important mediators of the immune response.
Eigenschaften
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-4-11(2,3)13-9-10-5-7-12-8-6-10;/h5-8,13H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXXDQUJDVVKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B4770385.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4770392.png)
![(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-pyridinyl)methanone](/img/structure/B4770398.png)
![benzyl [(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4770402.png)
![2-(2,4-dichlorophenoxy)-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4770405.png)
![2-[(4-chlorobenzyl)thio]-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4770413.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4770425.png)
![N-(2-bromophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4770444.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4770457.png)
![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4770463.png)
![1-(4-tert-butylbenzyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4770473.png)
![3,3'-thiobis[N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide]](/img/structure/B4770486.png)
![3-[(4-bromophenoxy)methyl]-4-methoxy-N-(6-quinolinylmethyl)benzamide](/img/structure/B4770492.png)
![1-(4-ethoxyphenyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4770500.png)
